molecular formula C7H8N2S B1273342 benzothiohydrazide CAS No. 20605-40-7

benzothiohydrazide

Cat. No.: B1273342
CAS No.: 20605-40-7
M. Wt: 152.22 g/mol
InChI Key: PNALOBAQBMAHBZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Benzothiohydrazide is an analogue of the anti-tubercular agent Isoniazid . It exhibits anti-tubercular activity, with minimum inhibitory concentrations (MICs) of 132 μM and 264 μM for M. tuberculosis wild type (H37Rv) and clinical mutant strains (IC1 and IC2), respectively .

Mode of Action

tuberculosis . This disruption in cell wall synthesis leads to the death of the bacteria.

Biochemical Pathways

tuberculosis . Mycolic acids are unique, long-chain fatty acids found in the cell walls of mycobacteria, and their synthesis is crucial for the survival and pathogenicity of these bacteria.

Result of Action

The primary result of this compound’s action is the inhibition of M. tuberculosis growth . By disrupting the synthesis of mycolic acids, this compound weakens the bacterial cell wall, leading to cell lysis and death .

Biochemical Analysis

Biochemical Properties

Benzenecarbothiohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to affect the activity of enzymes involved in oxidative stress responses and cellular metabolism. The compound can form complexes with metal ions, which can influence its biochemical activity. Additionally, Benzenecarbothiohydrazide has been shown to interact with proteins involved in cell signaling pathways, thereby modulating their activity and function .

Cellular Effects

Benzenecarbothiohydrazide exerts various effects on different types of cells and cellular processes. It has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, Benzenecarbothiohydrazide can modulate the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function. Moreover, it has been shown to impact cell signaling pathways by interacting with key proteins and enzymes, thereby altering their activity and downstream effects .

Molecular Mechanism

The molecular mechanism of Benzenecarbothiohydrazide involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and proteins, leading to their inhibition or activation. For instance, Benzenecarbothiohydrazide has been shown to inhibit the activity of certain enzymes involved in oxidative stress responses, thereby modulating cellular metabolism. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzenecarbothiohydrazide can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Benzenecarbothiohydrazide can degrade over time, leading to changes in its biochemical activity and cellular effects. Additionally, long-term exposure to Benzenecarbothiohydrazide has been observed to result in alterations in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental settings .

Dosage Effects in Animal Models

The effects of Benzenecarbothiohydrazide vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects on cellular metabolism and function. At high doses, Benzenecarbothiohydrazide can induce toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have also been observed, where specific dosages result in significant changes in cellular function and metabolism .

Metabolic Pathways

Benzenecarbothiohydrazide is involved in several metabolic pathways, including those related to oxidative stress responses and cellular metabolism. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, Benzenecarbothiohydrazide has been shown to modulate the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting cellular redox balance and metabolism .

Transport and Distribution

The transport and distribution of Benzenecarbothiohydrazide within cells and tissues are critical for its biochemical activity. The compound can be transported across cellular membranes via specific transporters and binding proteins. Additionally, Benzenecarbothiohydrazide can accumulate in certain cellular compartments, influencing its localization and activity. Studies have shown that the compound’s distribution within cells can affect its interactions with target biomolecules and its overall biochemical effects .

Subcellular Localization

Benzenecarbothiohydrazide exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, Benzenecarbothiohydrazide has been observed to localize to the mitochondria, where it can modulate mitochondrial function and cellular metabolism. Additionally, its localization to other subcellular compartments can impact its interactions with target biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzothiohydrazide can be synthesized through the reaction of ortho-aminohydrazobenzene with phenyl isothiocyanate in a 1:1 molar ratio . The reaction is typically carried out in an organic solvent such as ethanol or dimethylformamide under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzothiohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Benzothiohydrazide has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Isoniazid: Another anti-tubercular agent with a similar mechanism of action.

    Thiosemicarbazide: Shares structural similarities and exhibits similar chemical reactivity.

    Hydrazine: A simpler analogue with similar reduction properties.

Uniqueness: Benzothiohydrazide is unique due to its combined antibacterial and anti-tubercular properties. Its ability to inhibit mycolic acid synthesis makes it a valuable compound in the fight against tuberculosis .

Properties

IUPAC Name

benzenecarbothiohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c8-9-7(10)6-4-2-1-3-5-6/h1-5H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNALOBAQBMAHBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391798
Record name Benzenecarbothiohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20605-40-7
Record name Benzenecarbothioic acid, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20605-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenecarbothiohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-aminobenzenecarbothioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Add a solution of thiobenzoylsulfanylacetic acid methyl ester (1.9 g, 8.4 mmol) in ethanol (30 mL) to a solution of anhydrous hydrazine (1 mL) at room temperature under nitrogen and stir for 2 hours. Then add water (20 mL) and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (300 mL), wash with water (200 mL) and brine (200 mL), and dry over magnesium sulfate. Remove the solvent under reduced pressure to provide thiobenzoic acid hydrazide (1.2 g, 94%).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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